molecular formula C19H18N2O3 B14992463 2-(3-methylphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide

2-(3-methylphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide

Cat. No.: B14992463
M. Wt: 322.4 g/mol
InChI Key: WJLRSMWCRANXCF-UHFFFAOYSA-N
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Description

2-(3-methylphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a phenoxy group, a methylphenyl group, and an oxazole ring

Preparation Methods

The synthesis of 2-(3-methylphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the phenoxy group: This can be achieved by reacting 3-methylphenol with an appropriate halide under basic conditions.

    Introduction of the oxazole ring: This step involves the cyclization of a suitable precursor, such as an α-haloketone, with an amide or nitrile.

    Coupling of the phenoxy and oxazole intermediates: The final step involves coupling the phenoxy intermediate with the oxazole intermediate under suitable conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

2-(3-methylphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The phenoxy and oxazole rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts like palladium or platinum. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(3-methylphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in studies related to enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3-methylphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, leading to inhibition or activation of their biological functions. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

2-(3-methylphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide can be compared with other similar compounds, such as:

    2-(4-methoxyphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide: This compound has a methoxy group instead of a methyl group on the phenoxy ring, which can affect its reactivity and biological activity.

    2-(3-methylphenoxy)-N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]acetamide: The presence of a chlorine atom on the phenyl ring can influence the compound’s chemical properties and interactions with molecular targets.

    2-(3-methylphenoxy)-N-[3-(4-methylphenyl)-1,2-thiazol-5-yl]acetamide: The replacement of the oxazole ring with a thiazole ring can alter the compound’s electronic properties and reactivity.

Properties

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

2-(3-methylphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide

InChI

InChI=1S/C19H18N2O3/c1-13-6-8-15(9-7-13)17-11-19(24-21-17)20-18(22)12-23-16-5-3-4-14(2)10-16/h3-11H,12H2,1-2H3,(H,20,22)

InChI Key

WJLRSMWCRANXCF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=C2)NC(=O)COC3=CC=CC(=C3)C

Origin of Product

United States

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